molecular formula C15H14ClN5O B6475531 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine CAS No. 2640835-43-2

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No.: B6475531
CAS No.: 2640835-43-2
M. Wt: 315.76 g/mol
InChI Key: REYOIGRDJFHYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups that enhance or modify its activity .

Scientific Research Applications

5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, pyrazine-containing compounds, and azetidine-based molecules. Examples include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Quinolinyl-pyrazoles

Uniqueness

What sets 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific arrangement of rings and functional groups can result in unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-20(11-8-21(9-11)14-7-17-4-5-18-14)15-19-12-6-10(16)2-3-13(12)22-15/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOIGRDJFHYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.